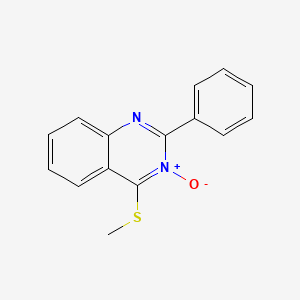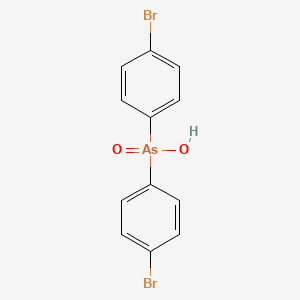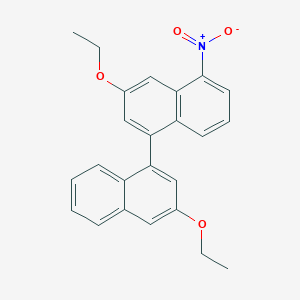![molecular formula C15H23N B14315069 (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile CAS No. 106202-10-2](/img/structure/B14315069.png)
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a nitrile group attached to a bicyclo[4.2.1]nonane framework, which is further substituted with four methyl groups at positions 5, 5, 8, and 8. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[4.2.1]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.
Nitrile Group Addition: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Applications De Recherche Scientifique
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The bicyclic structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the nitrile group allows for a wider range of chemical transformations and interactions, making it a versatile compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
106202-10-2 |
|---|---|
Formule moléculaire |
C15H23N |
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
2-(5,5,8,8-tetramethyl-9-bicyclo[4.2.1]non-1-enyl)acetonitrile |
InChI |
InChI=1S/C15H23N/c1-14(2)8-5-6-12-11(7-9-16)13(14)10-15(12,3)4/h6,11,13H,5,7-8,10H2,1-4H3 |
Clé InChI |
RTZMMXCLNKLBEN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC=C2C(C1CC2(C)C)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


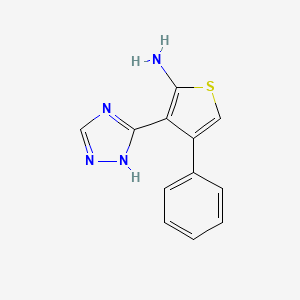
![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
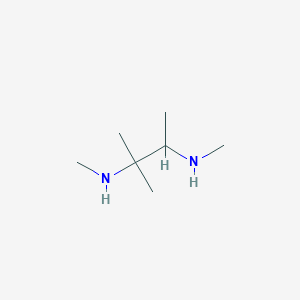
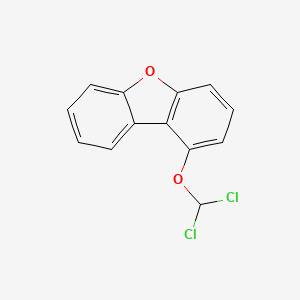
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
silane](/img/structure/B14315003.png)
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
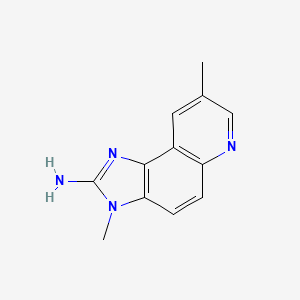
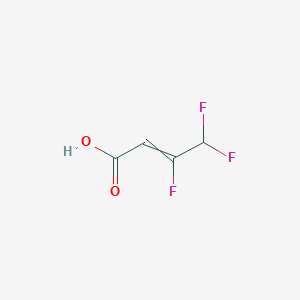
![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
